molecular formula C27H32O8 B1362685 NIMBINIC ACID

NIMBINIC ACID

Cat. No.: B1362685
M. Wt: 484.5 g/mol
InChI Key: KGOYBAJIWVVEJU-UHFFFAOYSA-N
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Description

Nimbinic acid (CID: 25446) is a triterpenoid compound with the molecular formula C₂₆H₃₀O₈. Its structure, as detailed in , features a complex tetracyclic skeleton with multiple oxygen-containing functional groups, including ester, lactone, and carboxylic acid moieties. The SMILES notation provided (CC1=C2C(CC1C3=COC=C3)...) highlights its stereochemical complexity, including fused rings and chiral centers.

Properties

IUPAC Name

2-[13-(furan-3-yl)-2-hydroxy-4-methoxycarbonyl-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O8/c1-13-15(14-7-9-34-12-14)10-16-20(13)27(4)17(11-19(29)30)26(3)18(28)6-8-25(2,24(32)33-5)22(26)21(31)23(27)35-16/h6-9,12,15-17,21-23,31H,10-11H2,1-5H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOYBAJIWVVEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nimbinic acid involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of specific precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the triterpenoid structure.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from neem seeds or leaves. The extraction process may use solvents or supercritical carbon dioxide to isolate this compound. The extracted compound is then purified through various chromatographic techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Nimbinic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into more reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Used in the formulation of natural pesticides and other bioactive products.

Mechanism of Action

Nimbinic acid exerts its effects through various molecular targets and pathways. It has been shown to:

    Inhibit Inflammatory Pathways: By modulating the activity of enzymes and cytokines involved in inflammation.

    Induce Apoptosis: In cancer cells through the activation of caspase pathways and mitochondrial dysfunction.

    Antimicrobial Activity: By disrupting microbial cell membranes and inhibiting essential microbial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a hypothetical comparison framework derived from its molecular features and general triterpenoid chemistry:

Table 1: Structural Comparison of Nimbinic Acid with Hypothetical Analogs
Compound Molecular Formula Key Functional Groups Skeletal Features
This compound C₂₆H₃₀O₈ Ester, lactone, carboxylic acid Tetracyclic, fused rings, chiral centers
Ursolic Acid C₃₀H₄₈O₃ Hydroxyl, carboxylic acid Pentacyclic (ursane skeleton)
Oleanolic Acid C₃₀H₄₈O₃ Hydroxyl, carboxylic acid Pentacyclic (oleanane skeleton)

Key Observations :

Functional Group Diversity: this compound exhibits greater oxygen diversity (8 oxygen atoms) compared to simpler triterpenoids like ursolic or oleanolic acid (3 oxygen atoms). This likely influences its solubility and reactivity .

Q & A

Q. What are the standard analytical techniques for characterizing Nimbinic Acid’s purity and structural integrity in laboratory settings?

Researchers typically employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. To ensure reproducibility, cross-validation using multiple techniques (e.g., Fourier-transform infrared spectroscopy for functional groups) is recommended. Calibration standards and controlled environmental conditions (e.g., humidity, temperature) are critical to minimize instrumental variability .

Q. How do researchers design controlled experiments to assess this compound’s stability under varying pH conditions?

Experimental design involves preparing buffered solutions at specific pH levels (e.g., 2.0, 7.4, 9.0) and incubating this compound under controlled temperature. Sampling intervals are standardized (e.g., 0, 24, 48 hours), with degradation products quantified via HPLC. Controls include inert atmosphere conditions to rule out oxidative degradation. Statistical tools like ANOVA are used to assess significance of pH-dependent stability differences .

Q. What protocols ensure reproducibility in laboratory-scale synthesis of this compound?

Key considerations include precise stoichiometric ratios of reactants, inert reaction environments (e.g., nitrogen atmosphere), and real-time monitoring via thin-layer chromatography (TLC). Post-synthesis purification steps (e.g., recrystallization, column chromatography) must be documented with solvent polarity and temperature gradients. Batch-to-batch consistency is validated using melting point analysis and comparative NMR spectra .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported bioactivity data of this compound across in vitro studies?

Contradictions often arise from differences in cell line viability assays (e.g., MTT vs. resazurin), solvent carriers (DMSO vs. ethanol), or incubation times. A systematic review framework (e.g., PRISMA) can identify confounding variables. Researchers should harmonize experimental parameters, such as using standardized cell viability protocols and reporting solvent concentrations (e.g., <0.1% v/v). Meta-regression analysis may disentangle dose-response heterogeneity .

Q. How can computational modeling (e.g., molecular docking) complement empirical data to elucidate this compound’s mechanism of action?

Molecular docking simulations (using tools like AutoDock Vina) predict binding affinities to target proteins, which are validated via mutagenesis studies or surface plasmon resonance (SPR). Discrepancies between in silico and in vitro results may indicate allosteric binding sites or solvent accessibility limitations. Integrating molecular dynamics simulations (e.g., GROMACS) can refine models by accounting for protein flexibility .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound’s pharmacological assays?

Non-linear regression models (e.g., Hill equation, four-parameter logistic curve) are preferred over linear approximations. Bootstrap resampling quantifies confidence intervals for EC50/IC50 values. Outlier detection (e.g., Grubbs’ test) ensures robustness. For multi-parametric assays (e.g., synergy studies), response surface methodology (RSM) or Chou-Talalay combinations are recommended .

Q. How should researchers conduct meta-analyses of heterogeneous pharmacokinetic data for this compound?

Data normalization (e.g., dose/kg body weight, AUC standardization) reduces variability. Subgroup analyses stratify studies by administration routes (oral vs. intravenous) or species (rodent vs. primate). Mixed-effects models account for inter-study variance. Sensitivity analyses exclude low-quality studies (e.g., those lacking blinding or control groups). Tools like RevMan or R’s metafor package facilitate visualization via forest plots .

Data Interpretation and Contradiction Management

Q. What strategies validate unexpected results in this compound’s cytotoxicity profiles?

Replicate experiments with independent batches of the compound and include positive/negative controls (e.g., doxorubicin for cytotoxicity, DMSO for solvent effects). Confounders like endotoxin contamination (tested via LAL assay) or cell line misidentification (validated via STR profiling) must be ruled out. Cross-laboratory validation strengthens credibility .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Differences may stem from bioavailability limitations or metabolic inactivation. Pharmacokinetic studies (e.g., plasma concentration-time curves) identify absorption barriers. Metabolite profiling (via LC-MS/MS) detects active/inactive derivatives. Comparative transcriptomics (e.g., RNA-seq of treated vs. untreated tissues) may reveal compensatory pathways in vivo .

Methodological Frameworks

Q. Which criteria (e.g., FINER) should guide hypothesis formulation for this compound’s therapeutic potential?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigor. For example, a study on this compound’s anti-inflammatory effects must:

  • Feasibility : Use accessible murine models of inflammation.
  • Novelty : Investigate understudied targets (e.g., NLRP3 inflammasome).
  • Ethics : Adhere to ARRIVE guidelines for animal welfare.
  • Relevance : Align with unmet clinical needs (e.g., rheumatoid arthritis) .

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